N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C22H27N5O2S and a molecular weight of 425.55 g/mol . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethylamino and methyl groups, linked to a phenyl ring that is further connected to a trimethylbenzene sulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with specific reagents such as 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and pyrimidine-based molecules, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
What sets N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H27N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N5O2S/c1-6-23-22-24-17(5)13-21(26-22)25-18-7-9-19(10-8-18)27-30(28,29)20-12-15(3)14(2)11-16(20)4/h7-13,27H,6H2,1-5H3,(H2,23,24,25,26) |
InChI Key |
MHVPTYKBEYHSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Origin of Product |
United States |
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